6-Chloro-4-phenylpyridin-2-amine
Overview
Description
6-Chloro-4-phenylpyridin-2-amine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Transformations
6-Chloro-4-phenylpyridin-2-amine is a versatile intermediate in synthetic chemistry, offering various pathways for producing bioactive compounds and complex organic molecules. Its reactivity and potential in forming novel compounds with antimicrobial properties are demonstrated through its involvement in synthesis methods and reactions with nucleophiles. For instance, the conversion of heterocyclic halogeno compounds into amino derivatives illustrates the compound's role in producing aminopyridines, which are crucial for further chemical transformations and potential pharmaceutical applications. Additionally, the synthesis of novel substituted aminopyridines through reactions with secondary amines and subsequent azo coupling reactions further highlights its utility in creating compounds with specified functions, including antimicrobial activity (Patel, Gandhi, & Sharma, 2010).
Catalysis and Metal Complex Formation
This compound serves as a precursor in the preparation of metal complexes, showcasing its applicability in catalysis and material science. The palladium-catalyzed amination reactions offer a route to synthesize amine-containing ruthenium(II) complexes, indicating the compound's significance in developing catalytically active materials and exploring their properties in various chemical processes. These complexes are essential for advancing research in catalysis, including the development of new catalytic systems that could potentially be applied in organic synthesis, environmental remediation, and energy conversion technologies (Johansson, 2006).
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which 6-chloro-4-phenylpyridin-2-amine is a part of, have been known to exhibit anti-inflammatory effects . They do this by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Based on the general rule of pharmacodynamics, drugs usually exert their effects by binding to a receptor . In the case of pyrimidine derivatives, their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect the pathways involving inflammatory mediators .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug discovery and development, as it helps to understand and quantify the extent and duration of drug exposure .
Result of Action
Pyrimidine derivatives have been known to exhibit anti-inflammatory effects .
Action Environment
It’s important to note that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Properties
IUPAC Name |
6-chloro-4-phenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDQGZCCYZPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.